N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide
Description
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 3-position and a 4-phenylthiazol-2-yl moiety at the 1-position. The pivalamide (tert-butyl carboxamide) group is attached to the pyrazole’s 5-position. Its synthesis typically involves condensation reactions between thiourea derivatives and halogenated intermediates, as exemplified in related pyrazol-thiazole hybrids .
Properties
IUPAC Name |
2,2-dimethyl-N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-12-10-15(20-16(23)18(2,3)4)22(21-12)17-19-14(11-24-17)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWSAFTZDVDZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to behave unpredictably when they enter physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors.
Biochemical Pathways
Thiazole derivatives have been found to have a wide range of effects on various biochemical pathways.
Biological Activity
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)pivalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure incorporates a thiazole ring, a pyrazole moiety, and an amide functional group, which may contribute to its diverse pharmacological properties. This article delves into the biological activity of this compound, highlighting its antimicrobial and anticancer effects, synthesis methods, and relevant research findings.
Antimicrobial Properties
Research indicates that compounds featuring thiazole and pyrazole moieties often exhibit significant antimicrobial activity. In particular, this compound has shown efficacy against various bacterial strains:
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate activity | |
| Escherichia coli | Good activity | |
| Pseudomonas mirabilis | Moderate to good activity | |
| Candida albicans | Antifungal activity |
Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. Research findings suggest that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by interacting with specific molecular targets, leading to cell cycle arrest and programmed cell death.
Case Studies
- Antimicrobial Screening : A study synthesized a series of pyrazole-thiazole derivatives, including this compound, and evaluated their antimicrobial properties. The results indicated that several derivatives exhibited significant antibacterial activity compared to standard antibiotics .
- Cytotoxicity Tests : In vitro assays demonstrated that the compound effectively inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), suggesting its potential as an anticancer agent .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Condensation Reaction : The initial step often involves the condensation of 4-phenylthiazole with 3-methylpyrazole under acidic or basic conditions.
- Amidation : The resulting product is then reacted with pivalic acid or its derivatives to form the final amide product.
- Purification : Common purification techniques include recrystallization or chromatographic methods to obtain high-purity compounds.
Synthetic Routes
The synthetic routes can be optimized using various solvents and reagents to enhance yield and purity. This optimization is crucial for scaling up production for further biological evaluations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amide Groups
a. N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41)
- Structure : Replaces the pivalamide group with an acetamide (CH₃CO-NH-) moiety.
- Spectral Data : Infrared (IR) and NMR spectra confirm the presence of the acetamide carbonyl stretch at 1675 cm⁻¹ and a singlet for the methyl group at δ 2.15 ppm in DMSO-d₆ .
b. Pyridine-Based Pivalamide Derivatives (Catalog Compounds)
- Examples : N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide and N-(4-iodo-2-methoxypyridin-3-yl)pivalamide.
- Key Differences : The pyridine ring replaces the pyrazole-thiazole system, altering electronic properties and hydrogen-bonding capacity. The iodine substituent in one derivative may enhance halogen bonding in target interactions .
Analogues with Nitro or Aryl Substitutions
a. N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-4-(4-nitrophenyl)thiazol-2-amine (Compound V)
- Structure: Features a nitro group (-NO₂) at the para position of the phenyl ring instead of the pivalamide group.
- Synthesis : Prepared via reaction of thiourea derivatives with p-nitro phenacyl bromide in acetonitrile (77% yield) .
- Implications : The electron-withdrawing nitro group may reduce electron density on the thiazole ring, affecting reactivity in further functionalization.
b. 4-(2,2-Diphenylethylidene)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
- Structure : Replaces the pivalamide with a ketone group conjugated to a diphenylethylidene moiety.
Physicochemical and Pharmacological Comparisons
Key Observations :
- The tert-butyl group in pivalamide derivatives confers metabolic stability but may limit aqueous solubility, a trade-off critical for oral bioavailability.
- Nitro-substituted analogues (e.g., Compound V) are often intermediates for further reduction to amino groups, enabling diversification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
